1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide
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Overview
Description
1-{6-[(CYCLOPENTYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of 1-{6-[(CYCLOPENTYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the cyclopentylcarbamoyl and cyclopropylpiperidine groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, scaling up the synthesis, and purification processes to obtain the compound in high yield and purity .
Chemical Reactions Analysis
1-{6-[(CYCLOPENTYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
1-{6-[(CYCLOPENTYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{6-[(CYCLOPENTYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{6-[(CYCLOPENTYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core but differ in their functional groups.
Cyclopentylcarbamoyl derivatives: Compounds with the cyclopentylcarbamoyl group but different core structures.
Cyclopropylpiperidine derivatives:
Properties
Molecular Formula |
C21H28N6O3S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H28N6O3S/c28-16(23-14-3-1-2-4-14)11-27-12-22-18-17(20(27)30)31-21(25-18)26-9-7-13(8-10-26)19(29)24-15-5-6-15/h12-15H,1-11H2,(H,23,28)(H,24,29) |
InChI Key |
IOHXJGJXXDGHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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